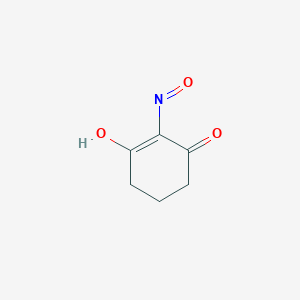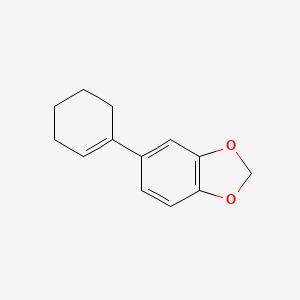![molecular formula C22H30O2S2 B14349101 1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene CAS No. 90301-86-3](/img/structure/B14349101.png)
1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is an organic compound with the molecular formula C22H30S2 It is characterized by the presence of two benzene rings connected by an octane chain with sulfinylmethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene typically involves the reaction of benzyl mercaptan with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atoms of the dibromooctane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl groups can be further oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl groups can be reduced to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, halogen, or sulfonic acid derivatives on the benzene rings.
Scientific Research Applications
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene involves its interaction with specific molecular targets. The sulfinyl groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The benzene rings may also participate in π-π interactions with aromatic amino acids, influencing protein structure and function.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Octane-1,8-diylbis(sulfanediylmethylene)]dibenzene: Similar structure but with sulfide groups instead of sulfinyl groups.
1,1’-[Octane-1,8-diylbis(sulfonylmethylene)]dibenzene: Similar structure but with sulfone groups instead of sulfinyl groups.
Uniqueness
1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is unique due to the presence of sulfinyl groups, which provide distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs. The sulfinyl groups offer a balance between the reactivity of sulfides and the stability of sulfones, making this compound versatile for various applications.
Properties
CAS No. |
90301-86-3 |
|---|---|
Molecular Formula |
C22H30O2S2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
8-benzylsulfinyloctylsulfinylmethylbenzene |
InChI |
InChI=1S/C22H30O2S2/c23-25(19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-26(24)20-22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2 |
InChI Key |
WZROSPDINYYLBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CCCCCCCCS(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


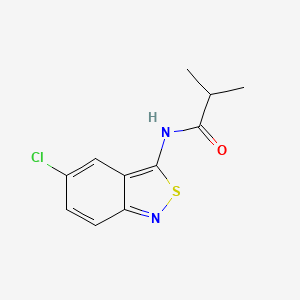
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
![[2-(4-Bromophenoxy)ethyl]propanedioic acid](/img/structure/B14349040.png)
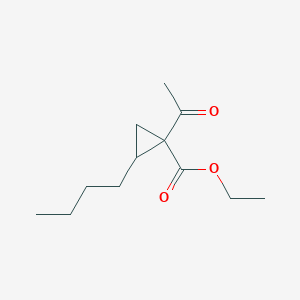
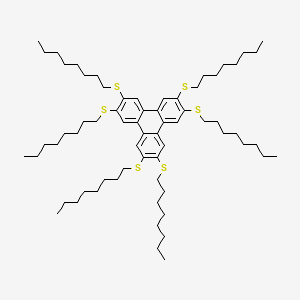

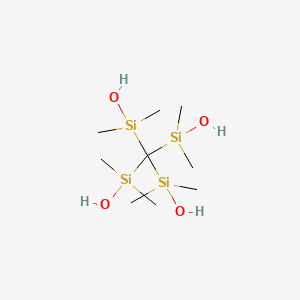
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
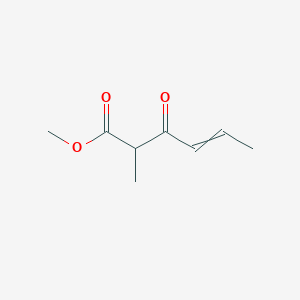
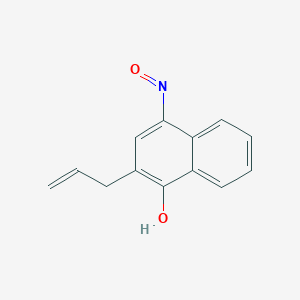
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
